molecular formula C16H23N3O5S B4682470 PROPAN-2-YL 5-CARBAMOYL-4-METHYL-2-[2-(MORPHOLIN-4-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE

PROPAN-2-YL 5-CARBAMOYL-4-METHYL-2-[2-(MORPHOLIN-4-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE

Cat. No.: B4682470
M. Wt: 369.4 g/mol
InChI Key: YDWQBQSZQHVZCE-UHFFFAOYSA-N
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Description

PROPAN-2-YL 5-CARBAMOYL-4-METHYL-2-[2-(MORPHOLIN-4-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by its unique structure, which includes a morpholine ring, an acetamido group, and a carbamoyl group, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPAN-2-YL 5-CARBAMOYL-4-METHYL-2-[2-(MORPHOLIN-4-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of a thiophene derivative with a morpholine-containing acetamide under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

PROPAN-2-YL 5-CARBAMOYL-4-METHYL-2-[2-(MORPHOLIN-4-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to simplify the structure or remove specific functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce simpler thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology

In biological research, the compound’s ability to interact with various biomolecules makes it a valuable tool for studying enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry

In the industrial sector, the compound is used in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of PROPAN-2-YL 5-CARBAMOYL-4-METHYL-2-[2-(MORPHOLIN-4-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives such as:

  • 2-Methylthiophene
  • 3-Acetylthiophene
  • 2,5-Dimethylthiophene

Uniqueness

What sets PROPAN-2-YL 5-CARBAMOYL-4-METHYL-2-[2-(MORPHOLIN-4-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE apart is its combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with biological molecules or advanced material properties.

Properties

IUPAC Name

propan-2-yl 5-carbamoyl-4-methyl-2-[(2-morpholin-4-ylacetyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O5S/c1-9(2)24-16(22)12-10(3)13(14(17)21)25-15(12)18-11(20)8-19-4-6-23-7-5-19/h9H,4-8H2,1-3H3,(H2,17,21)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDWQBQSZQHVZCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC(C)C)NC(=O)CN2CCOCC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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PROPAN-2-YL 5-CARBAMOYL-4-METHYL-2-[2-(MORPHOLIN-4-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE
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PROPAN-2-YL 5-CARBAMOYL-4-METHYL-2-[2-(MORPHOLIN-4-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE
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PROPAN-2-YL 5-CARBAMOYL-4-METHYL-2-[2-(MORPHOLIN-4-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE
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PROPAN-2-YL 5-CARBAMOYL-4-METHYL-2-[2-(MORPHOLIN-4-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE
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PROPAN-2-YL 5-CARBAMOYL-4-METHYL-2-[2-(MORPHOLIN-4-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE
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PROPAN-2-YL 5-CARBAMOYL-4-METHYL-2-[2-(MORPHOLIN-4-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE

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